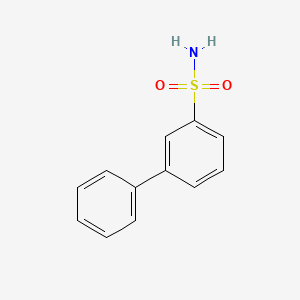

3-苯基苯磺酰胺

描述

3-Phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C12H11NO2S and its molecular weight is 233.29. The purity is usually 95%.

BenchChem offers high-quality 3-Phenylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物开发

3-苯基苯磺酰胺在医药化合物中占有重要地位 . 它被用于开发各种药物,包括抗生素、抗青光眼药、利尿剂、抗惊厥药、抗糖尿病药和抗癌药 .

农用化学品应用

这种化合物也用于农用化学品 . 其独特的性质使其成为开发各种农用化学品产品的宝贵成分。

pKa预测

3-苯基苯磺酰胺在pKa值预测中起着至关重要的作用 . 研究人员发现磺酰胺基团的平衡键长与水溶液pKa值之间存在强烈的线性关系 .

多质子化合物

在多质子化合物的背景下,3-苯基苯磺酰胺为pKa预测中一些更复杂挑战提供了解决方案 .

互变异构化合物

量子化学pKa预测

3-苯基苯磺酰胺用于对具有50多个原子的化合物进行量子化学pKa预测 .

电离可行性

利用键长作为电离可行性的有力描述符,3-苯基苯磺酰胺有助于识别药物化合物不准确的文献值 .

治疗效果

作用机制

Target of Action

3-Phenylbenzenesulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid , which is essential for DNA production in bacteria .

Mode of Action

Sulfonamides, including 3-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of dihydropteroate synthetase, they prevent PABA from accessing the enzyme, thereby inhibiting the production of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the bacterial DNA replication process, as folic acid is a precursor for the production of nucleotides required for DNA synthesis . This results in the inhibition of bacterial growth and replication .

Pharmacokinetics

The ionization of sulfonamides can affect their absorption and distribution .

Result of Action

The primary result of 3-Phenylbenzenesulfonamide’s action is the inhibition of bacterial growth and replication . By disrupting the production of folic acid, the compound prevents bacteria from synthesizing the DNA they need to grow and replicate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Phenylbenzenesulfonamide. For instance, the pH of the environment can affect the ionization of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as other drugs or food, can potentially interact with the compound and affect its action .

安全和危害

生化分析

Biochemical Properties

3-Phenylbenzenesulfonamide, like other sulfonamides, exhibits a range of pharmacological activities in biochemical reactions . It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthetase, inhibiting their activity . These interactions are crucial in its role as a therapeutic agent in various disease states .

Cellular Effects

The effects of 3-Phenylbenzenesulfonamide on cells are primarily related to its inhibitory effects on certain enzymes. For instance, it has been shown to have significant inhibitory effects against cancer cell lines . The compound’s ability to inhibit key enzymes disrupts normal cellular processes, leading to a decrease in cell proliferation .

Molecular Mechanism

The molecular mechanism of action of 3-Phenylbenzenesulfonamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Its ability to inhibit enzymes like carbonic anhydrase IX plays a crucial role in its antiproliferative activity .

Temporal Effects in Laboratory Settings

For instance, the activity of sulfonamides can be influenced by factors such as pH, temperature, and the presence of other substances .

Dosage Effects in Animal Models

It is known that the effects of similar sulfonamides can vary with dosage . For instance, certain sulfonamides have been shown to have threshold effects, and high doses can lead to toxic or adverse effects .

Transport and Distribution

It is known that similar sulfonamides can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that similar sulfonamides can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

3-phenylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c13-16(14,15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLSCCZSKWRLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)

![ethyl 4-[5-[(E)-3-(3-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2507747.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)

![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2507763.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-chlorophenyl)urea](/img/structure/B2507766.png)

![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)